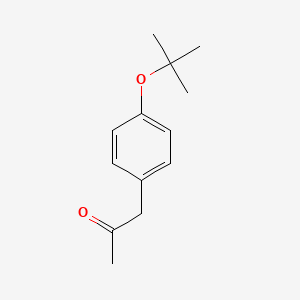
1-(4-(tert-Butoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butoxy)phenyl)propan-2-one is an organic compound with the molecular formula C13H18O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a tert-butoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(tert-Butoxy)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . Another method involves the oxidation of 1-(4-(tert-butyl)phenyl)propan-2-ol using oxidizing agents like potassium persulfate (K2S2O8) in the presence of silver nitrate (AgNO3) and bismuth triflate (Bi(OTf)3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(tert-Butoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-(tert-Butoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)propan-2-one: Similar structure but lacks the tert-butoxy group.
4-tert-Butylphenylacetone: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(4-(tert-Butoxy)phenyl)propan-2-one is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, stability, and reactivity in various chemical reactions .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-10(14)9-11-5-7-12(8-6-11)15-13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
PPBHRNHTFJHRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


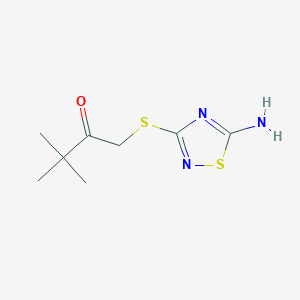
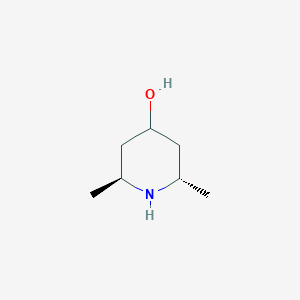
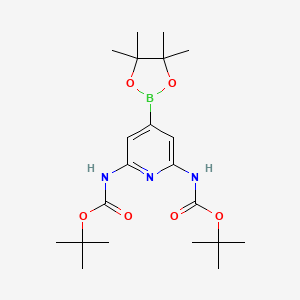
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
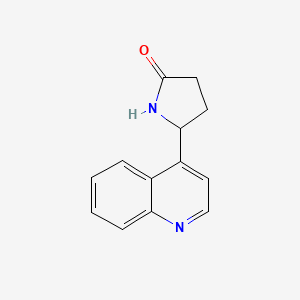
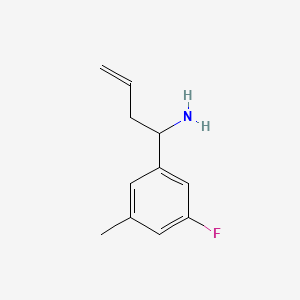
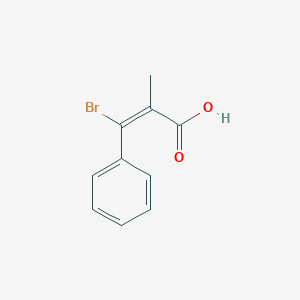
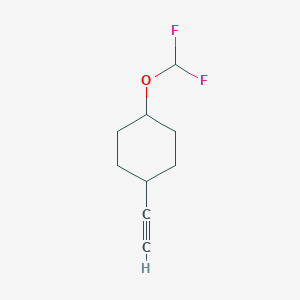
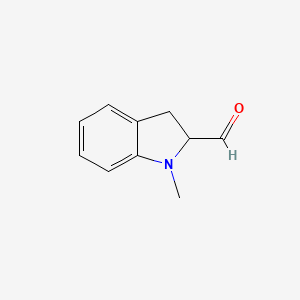
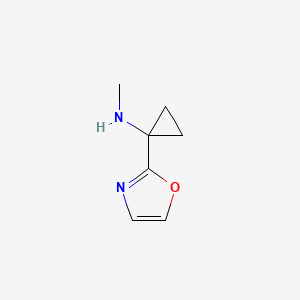
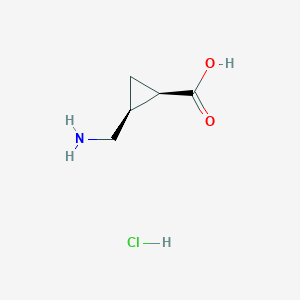
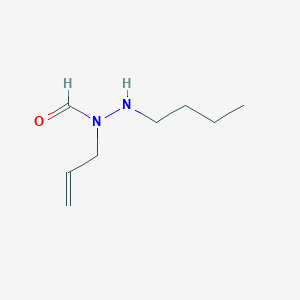
![7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12982244.png)
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]-7-one](/img/structure/B12982250.png)
